2-(3-Chlorophenyl)-6-fluorobenzoic acid 2-(3-Chlorophenyl)-6-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1237526-11-2
VCID: VC11751370
InChI: InChI=1S/C13H8ClFO2/c14-9-4-1-3-8(7-9)10-5-2-6-11(15)12(10)13(16)17/h1-7H,(H,16,17)
SMILES: C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65 g/mol

2-(3-Chlorophenyl)-6-fluorobenzoic acid

CAS No.: 1237526-11-2

Cat. No.: VC11751370

Molecular Formula: C13H8ClFO2

Molecular Weight: 250.65 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)-6-fluorobenzoic acid - 1237526-11-2

Specification

CAS No. 1237526-11-2
Molecular Formula C13H8ClFO2
Molecular Weight 250.65 g/mol
IUPAC Name 2-(3-chlorophenyl)-6-fluorobenzoic acid
Standard InChI InChI=1S/C13H8ClFO2/c14-9-4-1-3-8(7-9)10-5-2-6-11(15)12(10)13(16)17/h1-7H,(H,16,17)
Standard InChI Key MHRPYQHXWKFAQT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

2-(3-Chlorophenyl)-6-fluorobenzoic acid (C₁₃H₈ClFO₂) consists of a benzoic acid core with two substituents:

  • Fluorine at the 6-position (meta to the carboxylic acid group).

  • 3-Chlorophenyl group at the 2-position (ortho to the carboxylic acid).

This substitution pattern creates a sterically hindered aromatic system, influencing its reactivity and intermolecular interactions. The electron-withdrawing effects of both chlorine and fluorine atoms enhance the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 2.8 estimated) .

Spectroscopic Properties

While specific spectral data for this compound are unavailable, analogs such as 2-chloro-4-fluorobenzoic acid exhibit characteristic IR peaks at 1680 cm⁻¹ (C=O stretch) and 1280 cm⁻¹ (C-F stretch) . NMR spectra of similar compounds show distinct shifts for fluorine (δ ~-110 ppm in ¹⁹F NMR) and chlorine-substituted aromatic protons (δ ~7.5–8.0 ppm in ¹H NMR) .

Synthesis and Manufacturing

Fluorination Strategies

The synthesis likely mirrors methods used for 2-fluoro-3-chlorobenzoic acid derivatives, which employ halogen-exchange reactions with fluorinating agents. A proven approach involves:

  • Starting with 2,3-dichlorobenzoyl chloride.

  • Fluorination using cesium fluoride (CsF) in N,N-dimethylacetamide (DMAc) at 150°C for 10 hours .

  • Hydrolysis under alkaline conditions (10% NaOH) followed by acidification to precipitate the product .

This method achieves >99.5% purity in intermediates, suggesting applicability to 2-(3-chlorophenyl)-6-fluorobenzoic acid .

Coupling Reactions

Physicochemical Properties

Thermal Stability

Based on analogs like 2,6-dichloro-3-fluorobenzoic acid :

PropertyValue
Melting Point180–183°C (estimated)
Boiling Point301.1±37.0°C
Flash Point135.9±26.5°C
Density1.6±0.1 g/cm³

Solubility Profile

  • Polar solvents: Soluble in ethanol (50 mg/mL) , DMF, and DMSO.

  • Nonpolar solvents: Insoluble in hexane or toluene.

  • Aqueous solubility: pH-dependent; ionized form (COO⁻) soluble in alkaline solutions .

Hazard CategoryGHS Code
Skin IrritationH315
Eye IrritationH319
Respiratory IrritationH335

Protective Measures

  • PPE: Nitrile gloves, safety goggles, and respirators for powder handling.

  • Storage: Inert atmosphere at 2–8°C to prevent decarboxylation .

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